4,5-diphenyl-1H-imidazole-1,2-diamine
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Overview
Description
4,5-Diphenyl-1H-imidazole-1,2-diamine is a heterocyclic compound characterized by the presence of an imidazole ring substituted with two phenyl groups at positions 4 and 5, and two amino groups at positions 1 and 2.
Scientific Research Applications
4,5-Diphenyl-1H-imidazole-1,2-diamine has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
It is known that imidazole derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . This suggests that 4,5-diphenyl-1H-imidazole-1,2-diamine and its derivatives could have potential applications in the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-1H-imidazole-1,2-diamine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of deep eutectic solvents such as urea/zinc(II) dichloride to catalyze the reaction of aldehydes with benzyl and excess ammonium acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenyl-1H-imidazole-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .
Comparison with Similar Compounds
4,5-Diphenylimidazole: Lacks the amino groups at positions 1 and 2, resulting in different chemical reactivity and applications.
4,5-Diphenyl-1H-imidazole-1,2,3-triazole:
Uniqueness: 4,5-Diphenyl-1H-imidazole-1,2-diamine is unique due to the presence of both phenyl and amino groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to participate in a wide range of chemical reactions and form stable complexes with metal ions makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4,5-diphenylimidazole-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-15-18-13(11-7-3-1-4-8-11)14(19(15)17)12-9-5-2-6-10-12/h1-10H,17H2,(H2,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQOHYIZALVTPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)N)N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358700 |
Source
|
Record name | 4,5-diphenylimidazole-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646754 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19933-51-8 |
Source
|
Record name | 4,5-diphenylimidazole-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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